3-Hydroxyphthalic acid

Description

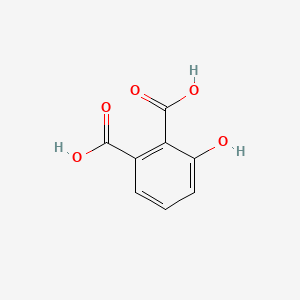

Structure

2D Structure

Properties

IUPAC Name |

3-hydroxyphthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O5/c9-5-3-1-2-4(7(10)11)6(5)8(12)13/h1-3,9H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUOZFHYBCRUOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208848 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

601-97-8 | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=601-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000601978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyphthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyphthalic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-HYDROXYPHTHALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8LUD5V352 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-Hydroxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxyphthalic acid, a key chemical intermediate with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. Particular emphasis is placed on providing detailed experimental procedures and summarizing quantitative data for ease of reference by researchers and drug development professionals.

Chemical Identity and Structure

This compound, also known as 3-hydroxy-1,2-benzenedicarboxylic acid, is an aromatic carboxylic acid. Its structure consists of a benzene ring substituted with two adjacent carboxylic acid groups and a hydroxyl group at the 3-position.

Chemical Structure:

Caption: Ball-and-stick model of the this compound molecule.

CAS Number: 601-97-8[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [1] |

| Molecular Weight | 182.13 g/mol | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 163-165 °C | |

| Solubility | Soluble in polar organic solvents | |

| pKa | Data not readily available | |

| LogP | 0.7886 |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various methods. A common and well-documented laboratory-scale preparation involves the hydrolysis of its corresponding anhydride, 3-Hydroxyphthalic anhydride (also known as 4-hydroxyisobenzofuran-1,3-dione).

Synthesis via Hydrolysis of 3-Hydroxyphthalic Anhydride

This method provides a straightforward route to this compound from its commercially available anhydride.

Experimental Protocol:

-

Dissolution: Dissolve 3-Hydroxyphthalic anhydride (1.0 equivalent) in a 2N aqueous solution of sodium hydroxide (NaOH).

-

Hydrolysis: Stir the reaction mixture at room temperature for several hours (e.g., 15 hours) to ensure complete hydrolysis of the anhydride ring.

-

Acidification: Carefully add a 2N aqueous solution of hydrochloric acid (HCl) to the reaction mixture to adjust the pH to approximately 2. This protonates the carboxylate groups, leading to the precipitation of this compound.

-

Purification: The resulting solution can be purified by preparative High-Performance Liquid Chromatography (HPLC).

-

Isolation: Lyophilization of the purified fractions yields this compound as a white amorphous solid.

Workflow Diagram:

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

Reference Spectroscopic Data:

| Spectroscopic Technique | 4-Hydroxyphthalic acid (Isomer Reference) | 3-Hydroxyphthalic anhydride |

| ¹H NMR (DMSO-d₆, ppm) | δ 12.9 (s, 2H, COOH), 7.6-7.0 (m, 3H, Ar-H), 9.9 (s, 1H, OH) | δ 7.8-7.2 (m, 3H, Ar-H), 11.2 (s, 1H, OH) |

| IR (cm⁻¹) | ~3400-2500 (br, O-H, COOH), ~1700 (s, C=O), ~1600, 1500 (m, C=C) | ~3200 (br, O-H), ~1840, 1770 (s, C=O anhydride), ~1600, 1500 (m, C=C) |

| Mass Spectrum (m/z) | Expected [M-H]⁻ at 181.01 | Expected [M-H]⁻ at 163.01 |

Biological Activity and Potential Applications in Drug Development

This compound belongs to the class of hydroxybenzoic acids, which are known to possess a range of biological activities. Research into the specific activities of the 3-hydroxy isomer is ongoing, with much of the current literature focusing on its anhydride derivative.

Known Biological Activities

-

Antimicrobial and Antiviral Properties: The anhydride of this compound has been investigated for its role in modifying proteins to create agents with microbicidal properties, particularly against HIV.[2]

-

Enzyme Inhibition: As a phenolic acid, this compound and its derivatives have the potential to act as enzyme inhibitors. For instance, various hydroxybenzoic acids have been studied as inhibitors of enzymes like acetylcholinesterase and α-amylase.[3][4] The specific inhibitory profile of this compound requires further investigation.

-

Antioxidant Activity: Phenolic compounds are well-known for their antioxidant properties. While direct radical scavenging activity may be limited due to the absence of a catechol group, indirect antioxidant mechanisms, such as the modulation of cellular signaling pathways like the Nrf2 pathway, are plausible.[5]

Potential Signaling Pathway Interactions

While a definitive signaling pathway directly modulated by this compound has not been fully elucidated, based on the activities of related phenolic acids, several pathways could be of interest for future research.

Hypothesized Signaling Interaction:

Caption: Hypothesized signaling interactions of this compound.

Conclusion

This compound is a valuable chemical compound with established synthetic routes and a range of potential biological activities that warrant further investigation. Its structural similarity to other bioactive phenolic acids suggests its potential as a lead compound in drug discovery, particularly in the areas of antimicrobial, antiviral, and antioxidant therapies. This guide provides a foundational resource for researchers to build upon in their exploration of this promising molecule. Further studies are needed to fully elucidate its mechanisms of action and to explore its therapeutic potential.

References

- 1. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Hydroxyphthalic anhydride 98 37418-88-5 [sigmaaldrich.com]

- 3. mdpi.com [mdpi.com]

- 4. A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

physical and chemical properties of 3-Hydroxyphthalic acid

An In-depth Technical Guide to 3-Hydroxyphthalic Acid

Introduction

This compound (3-HPA), also known as 3-hydroxybenzene-1,2-dicarboxylic acid, is an aromatic organic compound.[1][2] It belongs to the family of hydroxybenzoic acids, which are characterized by a benzene ring substituted with at least one hydroxyl group and one carboxyl group.[2] This guide provides a comprehensive overview of the , its synthesis, and its biological significance, tailored for researchers, scientists, and professionals in drug development.

Core Properties

This compound is a solid compound with the molecular formula C₈H₆O₅.[1] Its structure consists of a phthalic acid molecule with a hydroxyl group at the 3-position.

Physical and Chemical Data

The key are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 601-97-8 | CAS Common Chemistry[1] |

| Molecular Formula | C₈H₆O₅ | CAS Common Chemistry[1] |

| Molecular Weight | 182.13 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=C(C(=C1)O)C(=O)O)C(=O)O | PubChem[2] |

| InChIKey | MNUOZFHYBCRUOD-UHFFFAOYSA-N | CAS Common Chemistry[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Notes | Source |

| Melting Point | 16 °C (decomposes) | This value is reported but may be for a specific hydrate or solvate, as it is unusually low for this class of compound. The related 3-hydroxyphthalic anhydride has a melting point of 199-202 °C. | CAS Common Chemistry[1], Sigma-Aldrich |

| Boiling Point | Not available | Data not found in the reviewed literature. | |

| Solubility | Not specified | Expected to be soluble in water and polar organic solvents like DMSO and methanol, similar to other hydroxybenzoic acids. | |

| pKa | Not available | Data not found in the reviewed literature. |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

Table 3: Spectral Data for this compound

| Spectrum Type | Data | Source |

| ¹H NMR | (400 MHz, DMSO-d₆) δ 10.21 (bs, 1H), 7.33–7.27 (m, 2H), 7.08 (dd, J = 7.4, 1.8 Hz, 1H) | Bio-protocol[3] |

| ¹³C NMR | (101 MHz, DMSO-d₆) δ 168.97, 167.64, 155.12, 130.60, 130.32, 123.67, 120.26, 120.03 | Bio-protocol[3] |

| Mass Spectrometry | ESI-MS m/z: 183.0 (MH⁺) | Bio-protocol[3] |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the hydrolysis of its anhydride.[3]

Objective: To synthesize this compound from 4-hydroxyisobenzofuran-1,3-dione (3-hydroxyphthalic anhydride).

Materials:

-

4-hydroxyisobenzofuran-1,3-dione (commercially available)

-

Aqueous Sodium Hydroxide (NaOH), 2N

-

Aqueous Hydrochloric Acid (HCl), 2N

-

Water for HPLC

Procedure:

-

Dissolve 4-hydroxyisobenzofuran-1,3-dione (1.0 mmol) in 4.0 ml of 2N aqueous NaOH.

-

Stir the reaction mixture at room temperature for 15 hours.

-

Adjust the pH of the solution to 2 by adding 2N aqueous HCl.

-

Purify the resulting solution using preparative High-Performance Liquid Chromatography (HPLC).

-

Column: C18 reverse-phase

-

Gradient: Linear gradient of 20% to 50% Solvent B (e.g., acetonitrile with 0.1% TFA) in Solvent A (e.g., water with 0.1% TFA) over 30 minutes.

-

Flow Rate: 10 ml/min.

-

-

Collect the fraction corresponding to the product (retention time ~17.4 min).

-

Lyophilize the collected fraction to yield this compound as a white amorphous solid.[3]

Caption: Synthesis and purification workflow for this compound.

Reactivity and Stability

This compound is generally stable under standard conditions. The presence of two carboxylic acid groups and a phenolic hydroxyl group dictates its reactivity. It can undergo reactions typical of these functional groups, such as esterification, decarboxylation at high temperatures, and electrophilic aromatic substitution. The hydroxyl group activates the benzene ring, directing incoming electrophiles primarily to the ortho and para positions.

Biological Activity and Applications

While research specifically on this compound is limited, its derivatives, particularly its anhydride, have shown significant biological activity.

Antiviral Properties of Derivatives

3-Hydroxyphthalic anhydride has been investigated for its antiviral properties. Chemical modification of proteins, such as human serum albumin and ovalbumin, with 3-hydroxyphthalic anhydride has been shown to create potent microbicide candidates that inhibit HIV infection by blocking viral entry. Similar modified proteins have also demonstrated in vitro activity against the herpes simplex virus 2.

This mechanism suggests that the anhydride reacts with amine groups on the protein surface, altering the protein's charge and conformation in a way that interferes with the virus's ability to bind to and enter host cells.

Caption: Blocking of viral entry by a 3-HPA derivative.

Other Potential Applications

Given its structure as a hydroxybenzoic acid, 3-HPA may possess antioxidant and anti-inflammatory properties, which are common among this class of compounds.[4][5] It can also serve as a valuable building block in organic synthesis for creating more complex molecules, including pharmaceuticals and polymers.[6] For instance, 3-hydroxyphthalic anhydride is used as a raw material for heat-stable resins like polyesters and polyimides.[6]

Safety and Handling

This compound is classified as an irritant.[2] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.[2]

References

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. bio-protocol.org [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN101258139A - Method for preparing 3-hydroxyl phthalic anhydride - Google Patents [patents.google.com]

Synthesis of 3-Hydroxyphthalic Acid from 3-Halophthalic Acids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for preparing 3-hydroxyphthalic acid from its halogenated precursors, specifically 3-chloro- and 3-bromophthalic acid. The synthesis of this compound is a crucial step in the development of various pharmaceuticals and advanced materials. This document details the primary synthetic methodologies, including copper-catalyzed hydrolysis and nucleophilic aromatic substitution, presenting experimental protocols, quantitative data, and mechanistic insights.

Executive Summary

The conversion of 3-halophthalic acids to this compound can be achieved through several synthetic strategies. The most prominent and effective methods are copper-catalyzed hydrolysis of 3-bromophthalic acid and nucleophilic aromatic substitution, which is more applicable to the more reactive 3-chlorophthalic acid, often in its anhydride form. Each method presents distinct advantages and challenges in terms of reaction conditions, yields, and substrate scope. This guide aims to provide the necessary technical details to enable researchers to select and implement the most suitable synthetic route for their specific needs.

Physicochemical Properties

A summary of the key physicochemical properties of the reactant and product is provided below for easy reference.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

| 3-Chlorophthalic acid | C₈H₅ClO₄ | 200.58 | White to off-white crystalline solid[1] | 27563-65-1[2] |

| 3-Bromophthalic acid | C₈H₅BrO₄ | 245.03 | Not specified | 116-69-8[3] |

| This compound | C₈H₆O₅ | 182.13 | White amorphous solid[4] | 601-97-8[5] |

Synthetic Methodologies

Two primary methodologies for the synthesis of this compound from 3-halophthalic acid derivatives are discussed in detail: Copper-Catalyzed Hydrolysis and Nucleophilic Aromatic Substitution (SNAr).

Copper-Catalyzed Hydrolysis of 3-Bromophthalic Acid

Copper-catalyzed hydrolysis is a highly effective method for the conversion of aryl bromides to phenols. This method offers the advantage of proceeding under relatively moderate conditions and has been shown to be effective for the synthesis of hydroxyphthalic acids without isomerization.

The following protocol is adapted from a patented procedure for the hydrolysis of a mixture of 3- and 4-bromophthalic acids, which states that the conversion proceeds without isomerization.

Materials:

-

3-Bromophthalic acid

-

Sodium hydroxide (NaOH)

-

Copper(I) chloride (CuCl)

-

Hydrochloric acid (HCl, 32%)

-

Ethyl ether

Procedure:

-

In a one-liter autoclave, a mixture of 3-bromophthalic acid (or a mixture of 3- and 4-bromophthalic acid), aqueous 7N NaOH, and a catalytic amount of CuCl is placed. The molar ratio of NaOH to bromophthalic acid should be approximately 5:1, and the catalyst loading can be around 1.25 mol%.

-

The autoclave is sealed and heated to 150°C. The reaction is typically complete within an hour.

-

After cooling to room temperature, the autoclave is opened, and the reaction mixture is filtered to remove the copper catalyst.

-

The filtrate is transferred to a four-necked flask equipped with a stirrer, condenser, dropping funnel, and thermometer.

-

The filtrate is acidified to pH 1 with 32% HCl at 60-80°C until complete dissolution is observed.

-

The mixture is then cooled with continuous stirring and extracted with ethyl ether.

-

The ether solution is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield this compound.

| Starting Material | Catalyst | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 4-Bromophthalic acid | CuCl | 7N NaOH | 150 | 0.7 | Not specified | 96.5 (for 4-HPA by GC) |

| 4-Bromophthalic anhydride | Cu₂O | KOH | 120-140 | Not specified | 95.3 | 99.7 |

Note: The data for 4-bromophthalic anhydride is included for comparison as it represents a similar copper-catalyzed hydroxylation.

Nucleophilic Aromatic Substitution (SNAr) of 3-Halophthalic Anhydride

Nucleophilic aromatic substitution is a viable pathway for the conversion of activated aryl halides to phenols. The presence of two electron-withdrawing carboxyl groups on the phthalic acid ring system facilitates this reaction. For less reactive halo-aromatics, this reaction often requires elevated temperatures and pressures, or the use of a phase-transfer catalyst to enhance reactivity. The reaction is typically performed on the anhydride form of the starting material.

This protocol is based on a patented method for the synthesis of 3-hydroxyphthalic anhydride. The resulting anhydride can be subsequently hydrolyzed to the diacid.

Materials:

-

3-Chlorophthalic anhydride

-

1,2,4-Trichlorobenzene (solvent)

-

Sodium bicarbonate (NaHCO₃), powdered

-

Tetraphenylphosphonium bromide (phase-transfer catalyst)

-

Nitrogen gas

Procedure:

-

In a 200 ml four-necked flask equipped with a stirrer, thermometer, distillation column, and nitrogen inlet, 54.77 g (0.30 mole) of 3-chlorophthalic anhydride and 40 g of 1,2,4-trichlorobenzene are charged.

-

The mixture is heated to 210°C with stirring under a nitrogen stream.

-

Then, 27.72 g (0.33 mole) of powdered sodium bicarbonate and 1.64 g (0.0039 mole) of tetraphenylphosphonium bromide are added in batches over 40 minutes.

-

The resulting suspension is maintained at 210°C and stirred for 7 hours.

-

Reaction progress can be monitored by HPLC.

-

After completion, the reaction mixture is cooled to room temperature.

-

The solvent is evaporated to obtain the crude 3-hydroxyphthalic anhydride.

-

The crude product can be purified by extraction, hot filtration, or recrystallization.

-

The purified anhydride is then hydrolyzed to this compound by treatment with water.

| Starting Material | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 3-Chlorophthalic anhydride | (C₆H₅)₄PBr | NaHCO₃ | 1,2,4-Trichlorobenzene | 210 | 7 | 84.6 |

| 3-Fluorophthalic anhydride | (C₆H₅)₄PBr | NaHCO₃ | 1,2,4-Trichlorobenzene | 210 | 7 | 86.0 |

Reaction Mechanisms and Workflows

The following diagrams illustrate the proposed reaction mechanisms and experimental workflows.

Signaling Pathways and Mechanisms

Caption: Proposed SNAr mechanism for the synthesis of this compound.

Caption: Generalized catalytic cycle for copper-catalyzed hydroxylation.

Experimental Workflows

Caption: Experimental workflow for copper-catalyzed hydrolysis.

Caption: Experimental workflow for phase-transfer catalyzed synthesis.

Spectroscopic Data

| Data Type | 3-Hydroxyphthalic Anhydride |

| IR (ATR) | A spectrum is available on PubChem, likely showing characteristic O-H, C=O (anhydride), and aromatic C-H and C=C stretches.[6] |

| 1H NMR | Expected signals in the aromatic region (δ 7.0-8.0 ppm) and a signal for the hydroxyl proton. The exact shifts and coupling patterns would depend on the solvent. |

| 13C NMR | Expected signals for the two carbonyl carbons, the carbon bearing the hydroxyl group, and the other aromatic carbons. |

| Mass Spec | The molecular ion peak (M+) would be expected at m/z 164.01. |

Note: This data is for 3-hydroxyphthalic anhydride and serves as a reference. Researchers should perform full characterization of their synthesized this compound.

Conclusion

The synthesis of this compound from 3-halophthalic acids is a well-documented transformation with several viable routes. The copper-catalyzed hydrolysis of 3-bromophthalic acid appears to be a high-yielding and specific method. For the chloro- and fluoro-analogs, a phase-transfer catalyzed nucleophilic aromatic substitution on the anhydride is a documented industrial process. The choice of method will depend on the availability of the starting material, desired scale, and the equipment available. The detailed protocols and mechanistic insights provided in this guide should serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science. Further optimization of reaction conditions may be necessary to achieve the desired yield and purity for specific applications.

References

3-Hydroxyphthalic Acid: A Technical Guide to Its Discovery and Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyphthalic acid, a derivative of phthalic acid, is a molecule of interest due to its structural similarity to other biologically active hydroxybenzoic acids. While its own biological activities are not as extensively studied as some of its isomers, its natural occurrence as a fungal metabolite has prompted further investigation into its biosynthesis and potential ecological roles. This technical guide provides a comprehensive overview of the current knowledge regarding the discovery and natural sources of this compound, with a focus on its identification from microbial origins.

Discovery and Natural Occurrence

The primary documented natural source of this compound is the filamentous fungus Penicillium solitum.[1] This species of Penicillium is known for producing a diverse array of secondary metabolites.[2][3][4] While the initial discovery and formal reporting of this compound from P. solitum are not extensively detailed in readily available literature, its presence as a metabolite of this fungus is cataloged in chemical databases.

The biosynthesis of hydroxybenzoic acids in microorganisms often involves the modification of aromatic amino acid precursors or the cyclization of polyketide chains. The specific biosynthetic pathway for this compound in P. solitum has not yet been fully elucidated. However, a generalized pathway can be hypothesized, involving the hydroxylation of a phthalic acid precursor.

Quantitative Data

To date, there is a notable absence of quantitative data in the scientific literature regarding the concentration of this compound in its natural source, Penicillium solitum. Further research is required to determine the typical yield of this metabolite from fungal cultures under various growth conditions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₈H₆O₅ |

| Molecular Weight | 182.13 g/mol |

| IUPAC Name | 3-hydroxybenzene-1,2-dicarboxylic acid |

| CAS Number | 601-97-8 |

| Appearance | Solid |

| Melting Point | 163-165 °C |

Experimental Protocols

The following sections detail generalized experimental protocols for the isolation and characterization of this compound from a fungal source like Penicillium solitum. These protocols are based on standard methodologies for the study of fungal secondary metabolites.

Fungal Cultivation and Extraction

-

Inoculation and Cultivation : A pure culture of Penicillium solitum is inoculated into a suitable liquid fermentation medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth. The culture is incubated for a period of 14-21 days at a controlled temperature (typically 25-28 °C) with or without shaking, to allow for the production of secondary metabolites.

-

Extraction : After the incubation period, the fungal biomass is separated from the culture broth by filtration. The culture filtrate is then extracted with a water-immiscible organic solvent, such as ethyl acetate. The organic solvent is added to the filtrate in a separatory funnel, shaken vigorously, and the layers are allowed to separate. The organic layer, containing the secondary metabolites, is collected. This process is typically repeated three times to ensure complete extraction.

-

Concentration : The collected organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Chromatographic Separation : The crude extract is subjected to column chromatography for fractionation. A silica gel column is commonly used as the stationary phase, and a gradient of solvents with increasing polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient) is used as the mobile phase to elute the compounds based on their polarity.

-

Fraction Analysis : The eluted fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify fractions containing compounds of interest. Fractions with similar TLC profiles are pooled together.

-

Further Purification : Fractions containing the target compound, this compound, are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure compound.

Structural Elucidation

-

Spectroscopic Analysis : The structure of the purified compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used to establish the connectivity of atoms.

-

Infrared (IR) Spectroscopy : To identify the functional groups present in the molecule (e.g., hydroxyl, carboxyl groups).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy : To analyze the electronic transitions within the molecule, which can be indicative of the aromatic system.

-

-

Comparison with Standards : The spectroscopic data of the isolated compound are compared with those of an authentic standard of this compound, if available, or with data reported in the literature to confirm its identity.

Visualizations

References

- 1. Penicillium solitum - Wikipedia [en.wikipedia.org]

- 2. First identification of potato tuber rot caused by Penicillium solitum, its silver nanoparticles synthesis, characterization and use against harmful pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

A Technical Guide to 3-Hydroxyphthalic Acid and Its Anhydride: A Comparative Analysis for Researchers and Drug Development Professionals

An in-depth exploration of the chemical disparities, reactivity, and functional applications of 3-hydroxyphthalic acid and 3-hydroxyphthalic anhydride in scientific research and pharmaceutical development.

This technical guide provides a comprehensive comparison of this compound and its corresponding anhydride, 3-hydroxyphthalic anhydride. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core differences in their physicochemical properties, reactivity, and applications, with a particular focus on their roles in the synthesis of high-value chemical entities.

Core Physicochemical Properties: A Quantitative Comparison

A fundamental understanding of the distinct properties of this compound and its anhydride is crucial for their effective application. The following table summarizes their key physicochemical data for easy comparison.

| Property | This compound | 3-Hydroxyphthalic Anhydride |

| CAS Number | 601-97-8[1] | 37418-88-5[2][3] |

| Molecular Formula | C₈H₆O₅[1] | C₈H₄O₄[3] |

| Molecular Weight | 182.13 g/mol [1] | 164.11 g/mol [3] |

| Melting Point | Not well-defined (decomposes) | 199-202 °C[2] |

| Boiling Point | Decomposes | 365.4 ± 25.0 °C (Predicted) |

| pKa | Estimated ~3-4 (for the first carboxyl group) | Not applicable |

| Solubility | Soluble in water and polar organic solvents | Slightly soluble in acetonitrile and DMSO, reacts with water |

| Appearance | Solid | Beige powder[4] |

Structural and Reactivity Differences

The primary structural difference between this compound and its anhydride lies in the presence of two carboxylic acid groups in the former and a cyclic anhydride group in the latter. This distinction fundamentally governs their chemical reactivity.

This compound , a dicarboxylic acid, exhibits typical reactions of carboxylic acids, such as esterification, salt formation, and conversion to acid chlorides. The presence of both a hydroxyl and two carboxylic acid groups on the aromatic ring makes it a versatile building block in organic synthesis.

3-Hydroxyphthalic Anhydride , on the other hand, is significantly more reactive due to the strained five-membered anhydride ring. This makes it an excellent acylating agent, readily reacting with nucleophiles such as alcohols, amines, and thiols. This high reactivity is harnessed in various applications, most notably in the modification of proteins and the synthesis of polymers.

The conversion of this compound to 3-hydroxyphthalic anhydride involves an intramolecular dehydration reaction, typically achieved by heating, often in the presence of a dehydrating agent like acetic anhydride. This process is reversible, and the anhydride will readily hydrolyze back to the dicarboxylic acid in the presence of water.

Applications in Research and Drug Development

While both molecules serve as valuable intermediates, 3-hydroxyphthalic anhydride has garnered more specific attention in recent drug development research.

This compound is primarily used as a precursor in the synthesis of other chemical compounds. Its potential applications are broad, stemming from the reactivity of its three functional groups.

3-Hydroxyphthalic Anhydride has emerged as a critical reagent in the development of antiviral agents, particularly as a microbicide to prevent the sexual transmission of HIV.[2] Its utility lies in its ability to modify proteins, such as human serum albumin or ovalbumin, by reacting with the lysine residues on the protein surface. This modification alters the protein's properties, imparting potent antiviral activity. These modified proteins have been shown to inhibit HIV entry into host cells.[2]

Beyond its role in antiviral research, 3-hydroxyphthalic anhydride is also a valuable monomer for the synthesis of polyesters and polyimides, contributing to the development of advanced materials with specific thermal and mechanical properties.

Experimental Protocols

Synthesis of 3-Hydroxyphthalic Anhydride from 3-Halophthalic Anhydride

A common laboratory-scale synthesis of 3-hydroxyphthalic anhydride involves the nucleophilic aromatic substitution of a halogenated phthalic anhydride. The following protocol is adapted from patent literature and provides a general procedure.

Materials:

-

3-Halophthalic anhydride (e.g., 3-chlorophthalic anhydride)

-

Alkali metal bicarbonate (e.g., sodium bicarbonate)

-

Phase-transfer catalyst (e.g., a quaternary phosphonium or ammonium salt)

-

Inert, high-boiling solvent (e.g., 1,2,4-trichlorobenzene)

Procedure:

-

In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, dissolve the 3-halophthalic anhydride in the inert solvent.

-

Add the alkali metal bicarbonate and the phase-transfer catalyst to the solution.

-

Heat the reaction mixture to a high temperature (typically 180-220 °C) with vigorous stirring.

-

Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or high-performance liquid chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

The crude 3-hydroxyphthalic anhydride can be isolated by filtration and purified by recrystallization from an appropriate solvent.

Protein Modification with 3-Hydroxyphthalic Anhydride

This protocol outlines a general procedure for the modification of a protein with 3-hydroxyphthalic anhydride, a key step in the development of certain antiviral candidates.

Materials:

-

Protein of interest (e.g., human serum albumin)

-

3-Hydroxyphthalic anhydride

-

Aqueous buffer solution (e.g., phosphate-buffered saline, pH 7.4)

-

Dialysis tubing or centrifugal filter units for purification

Procedure:

-

Dissolve the protein in the aqueous buffer to a desired concentration.

-

Prepare a stock solution of 3-hydroxyphthalic anhydride in a water-miscible organic solvent (e.g., dimethyl sulfoxide).

-

While gently stirring the protein solution at a controlled temperature (often 4 °C), slowly add the 3-hydroxyphthalic anhydride solution dropwise. The molar ratio of anhydride to protein will determine the extent of modification and should be optimized for the specific application.

-

Allow the reaction to proceed for a set period (e.g., 1-2 hours).

-

Quench the reaction by adding a small molecule with a primary amine (e.g., Tris buffer).

-

Purify the modified protein from unreacted anhydride and byproducts using dialysis or size-exclusion chromatography.

-

Characterize the extent of modification using techniques such as mass spectrometry or a ninhydrin assay.

Visualizing Key Processes

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a crucial reaction and an experimental workflow.

References

An In-depth Technical Guide on the Solubility of 3-Hydroxyphthalic Acid in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Hydroxyphthalic acid in common laboratory solvents. Due to a lack of extensive quantitative data for this compound in publicly available literature, this guide presents available qualitative information and complements it with quantitative data for structurally similar compounds to provide a useful reference for laboratory work. This document also outlines a standard experimental protocol for solubility determination and includes a workflow diagram for this process.

Introduction to this compound

This compound is an aromatic carboxylic acid.[1] Its structure, featuring two carboxylic acid groups and a hydroxyl group on a benzene ring, suggests that its solubility will be significantly influenced by solvent polarity, pH, and temperature. Understanding its solubility is crucial for a variety of applications, including reaction chemistry, formulation development, and analytical method development.

Solubility Profile of this compound

A thorough search of scientific databases and chemical literature reveals a significant gap in quantitative solubility data for this compound in common laboratory solvents. However, qualitative information and data from structurally analogous compounds can provide valuable insights into its expected solubility behavior.

Table 1: Solubility Data of this compound and Structurally Similar Compounds

| Solvent | This compound | 4-Hydroxyphthalic Acid (Isomer) | Phthalic Acid (Parent Compound) | 3-Nitrophthalic Acid |

| Water | Data not available | Slightly miscible[2] | 5.4 g/L (20 °C) | Soluble, increases with temperature[3][4] |

| Methanol | Data not available | Slightly soluble[2] | Soluble | Soluble, increases with temperature[3] |

| Ethanol | Data not available | Data not available | Soluble | Soluble[3] |

| Acetone | Data not available | Data not available | Soluble[5] | Soluble[3] |

| Ethyl Acetate | Data not available | Data not available | Soluble | Soluble[3] |

| Dichloromethane | Data not available | Data not available | Data not available | Data not available |

| DMSO | Data not available | Slightly soluble[2] | 33 mg/mL[6] | Data not available |

Note: The solubility of carboxylic acids is often pH-dependent. In aqueous solutions, increasing the pH will deprotonate the carboxylic acid groups, forming a more soluble salt.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the saturation concentration of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound (solid)

-

Solvent of interest (e.g., water, ethanol, DMSO)

-

Volumetric flasks

-

Glass vials with screw caps

-

Temperature-controlled orbital shaker or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE, compatibility with solvent should be verified)

-

Analytical balance

-

A validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Solvent Addition: Add a known volume of the solvent to each vial.

-

Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. To ensure complete separation of the solid and liquid phases, centrifuge the vials.

-

Sampling: Carefully withdraw a sample of the supernatant.

-

Filtration: Filter the collected supernatant through a syringe filter to remove any remaining undissolved microparticles. It is important to evaluate potential adsorption of the compound to the filter material.

-

Quantification: Quantify the concentration of this compound in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). The measured concentration represents the equilibrium solubility.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound remains scarce, this guide provides a framework for researchers by summarizing available qualitative information and data from analogous compounds. The provided experimental protocol for the shake-flask method offers a standardized approach to determine the precise solubility of this compound in various laboratory solvents, enabling more accurate and reproducible research and development activities. It is recommended that researchers empirically determine the solubility in their specific solvent systems and conditions of interest.

References

- 1. This compound | C8H6O5 | CID 69039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 610-35-5 CAS MSDS (4-Hydroxyphthalic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to the Safety and Handling of 3-Hydroxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 3-Hydroxyphthalic acid (CAS No. 601-97-8), a synthetic molecule with potential applications in drug development as a potent inhibitor of angiogenesis and tumor growth.[1] Adherence to the following protocols is crucial to ensure the safety of laboratory personnel and the integrity of experimental procedures.

Chemical and Physical Properties

| Property | Value | Reference |

| CAS Number | 601-97-8 | [2] |

| Molecular Formula | C₈H₆O₅ | [2] |

| Molecular Weight | 182.13 g/mol | [2] |

| Synonyms | 3-hydroxybenzene-1,2-dicarboxylic acid | [2] |

| Appearance | Solid | [2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following warnings:

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2 | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Signal Word: Warning

(Data sourced from PubChem)[2]

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment should be worn at all times when handling this compound:

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face Protection | Chemical safety goggles or a face shield. | Protects against potential splashes that could cause serious eye irritation. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber). | Prevents skin contact and potential irritation. |

| Body Protection | Laboratory coat or chemical-resistant suit/coveralls. | Protects against skin exposure from spills or splashes. |

| Respiratory Protection | Use a NIOSH-approved respirator if creating dust or aerosols. | Prevents inhalation of dust or aerosols that may cause respiratory irritation. |

| Foot Protection | Closed-toe shoes. | Protects feet from spills. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure a safe laboratory environment.

Handling:

-

Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust particles.

-

Avoid creating dust or aerosols.

-

Wash hands thoroughly after handling.

-

Avoid contact with skin, eyes, and clothing.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

In case of exposure, follow these first-aid procedures immediately:

| Exposure Route | First-Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. |

Spill and Disposal Procedures

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Management:

-

Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.

-

Control and Contain: Alert others in the area and restrict access. If the spill is a powder, gently cover it with a damp paper towel to prevent it from becoming airborne. For a solution, contain the spill with an absorbent material like vermiculite or a chemical spill pillow.

-

Cleanup: Wearing appropriate PPE, carefully collect the absorbed material or the damp paper towel and contaminated debris.

-

Containerization and Labeling: Place all cleanup materials into a sealed, labeled hazardous waste container. The label should read "Spill Debris: this compound".

-

Decontamination: Clean the spill area with a suitable laboratory detergent and water.

Waste Disposal:

-

Unused or Waste Solid: All unused or waste this compound must be treated as hazardous chemical waste. Place the solid waste in a clearly labeled, sealable, and chemically compatible container.

-

Contaminated Labware and Debris: Separate contaminated materials (e.g., gloves, weigh boats, paper towels) from non-hazardous waste. For small amounts of solid debris, double-bag the materials in durable plastic bags. For sharps or items that could puncture a bag, use a rigid, puncture-resistant container.

-

Disposal: Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Biological Activity and Potential Signaling Pathway

This compound has been identified as a synthetic molecule that binds to the Vascular Endothelial Growth Factor (VEGF) receptor.[1] This interaction makes it a potent inhibitor of angiogenesis, the formation of new blood vessels, and tumor growth in vivo.[1] The high hydrophobicity of this compound allows it to penetrate tumor cells and inhibit their growth.[1]

Below is a simplified representation of the potential signaling pathway inhibited by this compound.

Caption: Inhibition of VEGF Signaling by this compound.

This diagram illustrates how this compound may exert its anti-angiogenic and anti-tumor effects by blocking the binding of the VEGF ligand to its receptor on the cell surface, thereby inhibiting the downstream signaling cascade that promotes blood vessel formation and tumor growth.

Experimental Protocols

While specific, detailed experimental protocols for handling this compound are not widely published, the following general guidelines should be followed based on its chemical properties and hazard classification.

Protocol for Weighing and Preparing Solutions:

-

Preparation: Ensure the chemical fume hood is clean and operational. Gather all necessary equipment, including a calibrated analytical balance, weigh boats, spatulas, and appropriate glassware.

-

PPE: Don all required personal protective equipment as outlined in Section 3.

-

Weighing: Perform all weighing operations within the chemical fume hood to contain any airborne dust. Use a spatula to carefully transfer the desired amount of this compound to a weigh boat.

-

Solution Preparation: Slowly add the weighed solid to the desired solvent in a suitable container (e.g., beaker or flask) within the fume hood. Stir the mixture until the solid is fully dissolved.

-

Cleanup: Decontaminate the spatula and weigh boat. Dispose of any contaminated materials as described in Section 6.

Protocol for Use in Cell Culture:

-

Aseptic Technique: All manipulations involving the addition of this compound to cell cultures must be performed in a certified biological safety cabinet (BSC) using sterile techniques.

-

Stock Solution: Prepare a sterile-filtered stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol, depending on experimental requirements and cell line tolerance).

-

Dosing: Dilute the stock solution to the final desired concentration in sterile cell culture medium immediately before adding to the cells.

-

Incubation: Incubate the cells under standard conditions and monitor for cytotoxic effects.

-

Waste: All liquid and solid waste contaminated with this compound should be collected and disposed of as hazardous chemical waste.

This guide is intended to provide a comprehensive overview of the safety and handling of this compound for research purposes. It is imperative that all users review this information thoroughly and consult their institution's specific safety protocols before commencing any work with this compound.

References

An In-depth Technical Guide to the Theoretical and Experimental Properties of 3-Hydroxyphthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyphthalic acid (CAS RN: 601-97-8), a benzenedicarboxylic acid derivative, holds interest in various scientific domains due to its structural features—a phenolic hydroxyl group and two carboxylic acid moieties. These functional groups dictate its physicochemical properties, such as acidity, solubility, and potential for hydrogen bonding, which in turn influence its behavior in chemical and biological systems. This technical guide provides a comprehensive overview of the currently available theoretical and experimental data for this compound, offering a comparative analysis for researchers in drug development and chemical synthesis. While extensive experimental data for some properties remain elusive in publicly accessible literature, this guide consolidates known values and provides context through data on related compounds and general experimental methodologies.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. A notable discrepancy exists in the reported melting point, with one source citing an unusually low value. For a more reliable thermal decomposition point, the melting point of its anhydride is also provided.

Table 1: Summary of Core Physicochemical Properties

| Property | Experimental Value | Theoretical/Computed Value | Source(s) |

| Molecular Formula | C₈H₆O₅ | - | [1] |

| Molecular Weight | 182.13 g/mol | 182.02152329 Da (Monoisotopic) | [1][2] |

| Melting Point | 16 °C (with decomposition) | - | [1] |

| Melting Point (Anhydride) | 199-202 °C | - | [3] |

| LogP (Partition Coefficient) | Not Found | 0.7886 | [4] |

| pKa₁ | Not Found | Not Found | |

| pKa₂ | Not Found | Not Found | |

| pKa₃ (hydroxyl) | Not Found | Not Found |

Note: The experimental melting point of 16 °C with decomposition is questionable for a solid aromatic carboxylic acid and should be treated with caution. The melting point of the corresponding anhydride is likely a more representative indicator of thermal stability.

Spectroscopic Profile

Spectroscopic analysis is crucial for the structural elucidation and identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 2: Experimental NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity / Coupling Constant (J) Hz | Solvent |

| ¹H NMR | 10.21 | bs | DMSO-d₆ |

| 7.33–7.27 | m | DMSO-d₆ | |

| 7.08 | dd, J = 7.4, 1.8 | DMSO-d₆ | |

| ¹³C NMR | 168.97 | - | DMSO-d₆ |

| 167.64 | - | DMSO-d₆ | |

| 155.12 | - | DMSO-d₆ | |

| 130.60 | - | DMSO-d₆ | |

| 130.32 | - | DMSO-d₆ | |

| 123.67 | - | DMSO-d₆ | |

| 120.26 | - | DMSO-d₆ | |

| 120.03 | - | DMSO-d₆ |

Infrared (IR) Spectroscopy

While an experimental spectrum for this compound was not found, the expected characteristic absorption bands based on its functional groups are listed below.

Table 3: Predicted Major IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| O-H (Phenol) | Stretching | 3600-3200 (broad) |

| C-H (Aromatic) | Stretching | 3100-3000 |

| C=O (Carboxylic Acid) | Stretching | 1760-1690 |

| C=C (Aromatic) | Stretching | 1600, 1475 |

| C-O | Stretching | 1320-1210 |

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the physicochemical properties of this compound.

Synthesis of this compound

This compound can be synthesized by the hydrolysis of its corresponding anhydride.

Protocol:

-

Dissolve 3-hydroxyphthalic anhydride (1.0 mmol) in an aqueous solution of sodium hydroxide (2N, 4.0 mL).

-

Stir the reaction mixture at room temperature for 15 hours.

-

Adjust the pH of the solution to 2 by adding aqueous hydrochloric acid (2N).

-

Purify the resulting solution using preparative High-Performance Liquid Chromatography (HPLC).

-

Lyophilize the collected fractions to yield this compound as a white amorphous solid.

Determination of Melting Point

The melting point of a solid compound is a key indicator of its purity.

Protocol:

-

Pack a small amount of the dried, powdered sample into a capillary tube, sealed at one end.

-

Place the capillary tube in a melting point apparatus.

-

Heat the apparatus at a controlled rate (e.g., 2 °C/min) near the expected melting point.

-

Record the temperature at which the substance begins to melt and the temperature at which it becomes completely liquid. This range represents the melting point.

Determination of Acid Dissociation Constant (pKa)

The pKa values of this compound, corresponding to its two carboxylic acid groups and one phenolic hydroxyl group, can be determined by potentiometric titration.

Protocol:

-

Prepare a standard aqueous solution of this compound of known concentration.

-

Calibrate a pH meter using standard buffer solutions.

-

Titrate the this compound solution with a standardized solution of a strong base (e.g., NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa values can be determined from the pH at the half-equivalence points on the titration curve.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Protocol:

-

Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Ensure the sample is fully dissolved, using gentle vortexing if necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Theoretical and Experimental Workflow

The characterization of a compound like this compound involves a logical flow of experimental and theoretical analyses. The following diagram illustrates this general workflow.

Biological Context and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature detailing the direct involvement of this compound in defined biological signaling pathways. However, the broader class of phthalates and their metabolites are known to undergo metabolic transformations in biological systems.

Phthalate esters are generally metabolized to their corresponding monoesters, which are considered the primary bioactive molecules. These monoesters can then undergo further phase I and phase II metabolism, including hydroxylation and glucuronidation, to facilitate excretion. While not a direct signaling pathway, this metabolic process is crucial for understanding the compound's pharmacokinetics and potential toxicological profile.

Given that hydroxybenzoic acids, which share structural similarities with this compound, are known to possess antioxidant and anti-inflammatory properties, it is plausible that this compound could interact with pathways related to oxidative stress and inflammation. However, dedicated research is required to elucidate any such specific mechanisms of action.

The following diagram illustrates a generalized metabolic pathway for phthalates.

Conclusion

This compound is a molecule of interest with a defined chemical structure. While some experimental data, particularly NMR spectra, are available, there are significant gaps in the public domain regarding its experimental pKa, solubility, and a reliable melting point. Theoretical predictions for properties like LogP are available but require experimental validation. The absence of specific information on its role in biological signaling pathways highlights an area ripe for future investigation, especially given the known activities of structurally related phenolic acids. This guide serves as a foundational resource, summarizing the current state of knowledge and identifying key areas where further experimental and computational research is needed to fully characterize the properties and potential applications of this compound.

References

Spectroscopic Characterization of 3-Hydroxyphthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-hydroxyphthalic acid. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic data based on the analysis of its functional groups and analogous compounds. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided to guide researchers in obtaining empirical data. This guide is intended to serve as a valuable resource for the characterization and analysis of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and data from structurally related compounds.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound is expected to show signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid protons. The chemical shifts are influenced by the electron-withdrawing carboxylic acid groups and the electron-donating hydroxyl group.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic CH | 6.5 - 8.2 | Multiplet | The exact shifts and coupling patterns will depend on the specific electronic environment of each proton on the benzene ring. |

| Phenolic OH | 4.0 - 10.0 | Broad Singlet | The chemical shift can be highly variable and is dependent on solvent, concentration, and temperature. |

| Carboxylic Acid OH | 9.0 - 13.0 | Broad Singlet | These protons are typically highly deshielded and their signals can be broad.[1] The signal may disappear upon D₂O exchange.[2] |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum will show distinct signals for the carbonyl carbons of the carboxylic acids, the aromatic carbons, including those bearing the hydroxyl and carboxylic acid substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| Carboxylic Acid C=O | 170 - 185 | Deshielded due to the electronegative oxygen atoms.[3] |

| Aromatic C-OH | 150 - 160 | The carbon attached to the hydroxyl group is expected to be in this range. |

| Aromatic C-COOH | 125 - 140 | The carbons attached to the carboxylic acid groups. |

| Aromatic CH | 115 - 140 | The chemical shifts of the protonated aromatic carbons.[3] |

Predicted IR Spectroscopy Data

The infrared spectrum of this compound is predicted to be characterized by the vibrational modes of the hydroxyl and carboxylic acid functional groups.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong | This very broad absorption is characteristic of the hydrogen-bonded O-H in carboxylic acid dimers.[4][5][6][7] |

| O-H Stretch (Phenol) | 3200 - 3500 | Broad, Medium | This may be obscured by the broader carboxylic acid O-H stretch. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium to Weak | Typical for C-H bonds on a benzene ring. |

| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Strong | A very intense and sharp peak characteristic of the carbonyl group.[4] |

| C=C Stretch (Aromatic) | 1400 - 1600 | Medium to Weak | Multiple bands are expected in this region. |

| C-O Stretch (Carboxylic Acid/Phenol) | 1210 - 1320 | Strong | |

| O-H Bend | 910 - 950 | Medium | |

| C-H Bend (Aromatic) | 675 - 900 | Strong | The pattern of these bands can sometimes give information about the substitution pattern of the aromatic ring. |

Predicted Mass Spectrometry Data

For the mass spectrum of this compound (molar mass: 182.13 g/mol ), the molecular ion peak and characteristic fragmentation patterns are predicted.

| m/z | Predicted Fragment | Notes |

| 182 | [M]⁺ | Molecular ion peak. |

| 165 | [M - OH]⁺ | Loss of a hydroxyl radical from a carboxylic acid group.[2] |

| 137 | [M - COOH]⁺ or [M - H₂O - CO]⁺ | Loss of a carboxyl group or sequential loss of water and carbon monoxide. |

| 120 | [M - 2COOH]⁺ | Loss of both carboxylic acid groups. |

| 92 | [C₆H₄O]⁺ | Fragmentation of the aromatic ring. |

Experimental Protocols

The following are detailed, generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

-

Tetramethylsilane (TMS) as an internal standard (optional, as solvent peak can be used for referencing)

Procedure:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry vial. DMSO-d₆ is often a good choice for polar compounds like carboxylic acids.

-

Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

-

Transfer the solution to a clean, dry NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including the number of scans (typically 8-16 for a sample of this concentration), spectral width, and relaxation delay.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required (typically 128 or more) due to the lower natural abundance of ¹³C.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak or TMS (0 ppm).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of this compound.

Materials and Equipment:

-

This compound sample

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press

-

Spatula

-

Mortar and pestle (for KBr pellet method)

-

Potassium bromide (KBr), IR grade (for KBr pellet method)

Procedure (ATR Method):

-

Sample Preparation:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR accessory.

-

Collect the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft tissue.

-

Procedure (KBr Pellet Method):

-

Sample Preparation:

-

Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry KBr powder in a mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Collect the IR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and fragmentation pattern of this compound.

Materials and Equipment:

-

This compound sample

-

Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI)

-

Solvent (e.g., methanol, acetonitrile, water)

-

Vials and syringe for sample introduction

Procedure (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the this compound sample (typically in the range of 1-10 µg/mL) in a suitable solvent mixture, such as 50:50 methanol:water.

-

-

Instrument Setup:

-

Set the mass spectrometer to operate in either positive or negative ion mode. For carboxylic acids, negative ion mode ([M-H]⁻) is often effective.

-

Optimize the ESI source parameters, including capillary voltage, nebulizer gas flow, and drying gas temperature.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragment ions.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce structural information.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data, presented in a structured format, offer a valuable starting point for researchers. The detailed experimental protocols provide practical guidance for obtaining empirical data, which is essential for definitive structural confirmation and further research. The visualized workflow offers a clear overview of the analytical process. This guide is intended to facilitate the work of scientists and professionals in the fields of chemistry and drug development by providing a concise and practical resource for the spectroscopic analysis of this compound.

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. echemi.com [echemi.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Unlocking the Therapeutic Potential of 3-Hydroxyphthalic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, outlining promising, yet largely unexplored, research avenues for 3-Hydroxyphthalic Acid and its derivatives. While direct research into the biological activities of this compound is currently limited, its structural similarity to other biologically active phenolic acids and the demonstrated activity of its anhydride precursor suggest significant therapeutic potential. This document aims to catalyze further investigation into its applications in antiviral, anticancer, and anti-inflammatory research.

Core Properties of this compound

This compound (3-HPA) is a hydroxybenzoic acid, structurally related to salicylic acid.[1] It is a derivative of phthalic acid, a common industrial chemical. The presence of both a hydroxyl and two carboxylic acid groups provides multiple sites for chemical modification, making it an attractive scaffold for the synthesis of novel therapeutic agents.[2]

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₅ | [3] |

| Molecular Weight | 182.13 g/mol | [3] |

| CAS Number | 601-97-8 | [3] |

Antiviral Research: A Promising Frontier

The most significant evidence for the therapeutic potential of 3-HPA derivatives comes from antiviral studies of its anhydride, 3-hydroxyphthalic anhydride.

Activity Against Herpes Simplex Virus 2 (HSV-2)

Research has demonstrated that ovalbumin modified with 3-hydroxyphthalic anhydride (HP-OVA) exhibits potent antiviral activity against HSV-2 in vitro.[4] This suggests that the 3-hydroxyphthaloyl moiety is crucial for the observed biological effect.

| Compound | IC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Therapeutic Index (CC₅₀/IC₅₀) |

| HP-OVA | 23.56 ± 8.33 | > 1000 | > 42.4 |

Table 1: In vitro anti-HSV-2 activity of 3-hydroxyphthalic anhydride-modified ovalbumin (HP-OVA).[4]

Experimental Protocol: Anti-HSV-2 Assay

A detailed experimental protocol for evaluating the anti-HSV-2 activity of 3-HPA derivatives can be adapted from the study on HP-OVA.[4]

Workflow for Anti-HSV-2 Activity Screening

Microbicide Development for HIV Prevention

3-Hydroxyphthalic anhydride is utilized in the synthesis of microbicides by modifying human serum albumin.[] These modified proteins have shown potential in preventing the sexual transmission of HIV. This application highlights the importance of the 3-hydroxyphthaloyl group in conferring antiviral properties. Further research into small-molecule derivatives of 3-HPA could lead to the development of novel and more easily formulated microbicides.

Anticancer Potential: An Unexplored Avenue

While there is no direct evidence of the anticancer activity of this compound, its structural class, hydroxybenzoic acids, is known to possess antiproliferative properties.[6] Furthermore, some sources suggest that this compound itself can be used to treat cancer, though primary research to support this is lacking.[] This presents a significant opportunity for investigation.

Proposed Research Directions:

-